molecular formula C18H29NO4 B1401497 N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide CAS No. 881177-99-7

N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide

Cat. No.: B1401497
CAS No.: 881177-99-7
M. Wt: 323.4 g/mol
InChI Key: OCXQUITYSDKHLR-MERJSTESSA-N
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Description

N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide, also known as EVT-1691069, is a compound with various applications in medical, environmental, and industrial research. It has been found to play a role in drug development, with several clinical trials investigating its potential therapeutic effects. Its benefits include potent anti-inflammatory and anticancer activity.

Preparation Methods

    Traditional methods: These may involve the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method.

    Advanced methods: These include physical vapor deposition (PVD), chemical vapor deposition (CVD), and molecular beam epitaxy (MBE).

Chemical Reactions Analysis

N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of various chemical compounds and materials.

    Biology: It has been found to have potent anti-inflammatory and anticancer activity, making it a valuable compound in biological research.

    Medicine: Several clinical trials are investigating its potential therapeutic effects, particularly in the treatment of inflammatory and cancerous conditions.

    Industry: It is used in various industrial processes, including the production of materials and chemicals.

Comparison with Similar Compounds

N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide can be compared with other similar compounds, such as:

    1-Chloro-1,1-difluoroethane: This compound is used as a refrigerant and blowing agent for foam plastics production.

    1,1-Dichloro-1-fluoroethane: This compound is used as a solvent and foam blowing agent.

This compound is unique due to its potent anti-inflammatory and anticancer activity, which sets it apart from other similar compounds.

Properties

IUPAC Name

N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-3-5-7-9-10-14-12-16(23-18(14)22)15(13-20)19-17(21)11-8-6-4-2/h4,6,8,11,14-16,20H,3,5,7,9-10,12-13H2,1-2H3,(H,19,21)/t14?,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXQUITYSDKHLR-MERJSTESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC(OC1=O)C(CO)NC(=O)C=CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1C[C@@H](OC1=O)[C@H](CO)NC(=O)C=CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849529
Record name N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881177-99-7
Record name N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide
Reactant of Route 2
N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide
Reactant of Route 3
N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide
Reactant of Route 4
N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide
Reactant of Route 5
N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide
Reactant of Route 6
N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide

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